molecular formula C8H12N2S B1466281 2-Methyl-4-(2-pyrrolidinyl)thiazole CAS No. 1083368-78-8

2-Methyl-4-(2-pyrrolidinyl)thiazole

Cat. No.: B1466281
CAS No.: 1083368-78-8
M. Wt: 168.26 g/mol
InChI Key: YWRBPTPMAPGUPQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

The study of 2-Methyl-4-(2-pyrrolidinyl)thiazole is deeply rooted in the broader field of heterocyclic chemistry, drawing significance from the well-established importance of its constituent thiazole (B1198619) and pyrrolidine (B122466) moieties.

Significance of Thiazole Motifs in Chemical Science

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal and materials chemistry. researchgate.netnih.gov Its aromatic nature and the presence of heteroatoms confer upon it unique electronic properties, making it a versatile scaffold in drug design and a valuable component in functional materials. nih.gov Thiazole derivatives are known to exhibit a wide range of biological activities, and this structural motif is present in numerous clinically approved drugs. nih.gov The thiazole nucleus is a key component of vitamin B1 (thiamine) and is found in various natural products, often exhibiting potent bioactivity. wikipedia.orgresearchgate.net The ability of the thiazole ring to participate in various chemical reactions makes it an attractive building block for the synthesis of complex molecules. researchgate.net

Role of Pyrrolidine Moieties in Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure is a desirable feature in drug design, as it allows for better exploration of the three-dimensional space of biological targets. This is in contrast to flat, aromatic rings. The pyrrolidine moiety is a common feature in a vast number of natural products, particularly alkaloids, and is present in many FDA-approved drugs. Its stereochemical complexity, with the potential for multiple chiral centers, provides a powerful tool for modulating the biological activity and pharmacokinetic properties of a molecule.

Historical Development of Thiazole Chemistry Relevant to Substituted Thiazoles

The field of thiazole chemistry has a rich history, with foundational work dating back to the late 19th century. A pivotal moment in the synthesis of thiazoles was the discovery of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887. wikipedia.org This method, which involves the condensation of an α-haloketone with a thioamide, remains one of the most widely used and versatile methods for constructing the thiazole ring. nih.gov Over the years, numerous modifications and new synthetic routes have been developed to access a wide array of substituted thiazoles, reflecting the enduring importance of this heterocyclic system. researchgate.netcore.ac.uk These advancements have enabled chemists to fine-tune the substitution pattern on the thiazole ring, thereby modulating its physical, chemical, and biological properties. nih.gov The continuous development of synthetic methodologies underscores the ongoing interest in creating novel thiazole-containing architectures for various applications. researchgate.net

Scope of Academic Investigation

The academic investigation of this compound is primarily focused on its chemical properties and potential interactions at a molecular level, rather than its clinical applications.

Focus on Synthesis, Reactivity, and Advanced Characterization

The study of its reactivity involves understanding how the molecule behaves in the presence of various reagents and under different reaction conditions. This includes investigating the reactivity of the thiazole and pyrrolidine rings, as well as the interplay between these two structural motifs.

Advanced characterization is crucial for confirming the structure and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques. The expected characterization data for this compound would include:

Spectroscopic Technique Expected Observations
¹H NMR Signals corresponding to the methyl group protons on the thiazole ring, the protons of the pyrrolidinyl ring, and the proton on the thiazole ring. The chemical shifts and coupling patterns would be indicative of the specific substitution pattern.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the methyl carbon, the carbons of the thiazole ring, and the carbons of the pyrrolidine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₂N₂S), which is 168.26 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations, confirming the presence of the respective functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyrrolidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRBPTPMAPGUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083368-78-8
Record name 2-methyl-4-(pyrrolidin-2-yl)-1,3-thiazole
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Chemical Reactivity and Mechanistic Transformations of the 2 Methyl 4 2 Pyrrolidinyl Thiazole Core

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

Electrophilic aromatic substitution is a fundamental reaction class for aromatic systems. In the context of thiazole, the ring is generally considered electron-rich and thus susceptible to attack by electrophiles. The regiochemical outcome of such reactions is highly dependent on the nature of the substituents present on the ring.

Regioselectivity and Reactivity Profiles

The regioselectivity of electrophilic substitution on the thiazole ring is directed by the electronic effects of the substituents. The thiazole ring itself has a specific reactivity pattern, with the C5 position being the most susceptible to electrophilic attack due to its higher electron density compared to the C4 position. The nitrogen atom at position 3 and the sulfur atom at position 1 both influence the electronic distribution within the ring.

For 2-methyl-4-(2-pyrrolidinyl)thiazole, the 2-methyl group is an electron-donating group, which further activates the thiazole ring towards electrophilic attack. The 4-pyrrolidinyl group also contributes to the electronic properties of the ring. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions. libretexts.orgstudysmarter.co.uk In the case of the thiazole ring, this translates to substitution at the C5 position.

Studies on related thiazole derivatives have shown that electrophilic substitution, such as nitration or halogenation, predominantly occurs at the C5 position. chemrxiv.org The presence of an activating group at the C2 position, like the methyl group, enhances the reactivity of the C5 position. Therefore, for this compound, electrophilic substitution is expected to be highly regioselective, favoring the C5 position. The mechanism involves the formation of a stabilized arenium ion intermediate, where the positive charge is delocalized over the thiazole ring and can be stabilized by the electron-donating substituents. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C5HighElectronically activated by the 2-methyl and 4-pyrrolidinyl groups.
C4LowAlready substituted.
C2LowAlready substituted.

Nucleophilic Attack and Displacement Reactions at Thiazole Positions

Nucleophilic attack on the thiazole ring is less common than electrophilic substitution due to the ring's inherent electron-rich nature. However, such reactions can occur, particularly if the ring is substituted with strong electron-withdrawing groups or if a good leaving group is present at one of the ring positions. For instance, a halogen atom on the thiazole ring can be displaced by a nucleophile.

In the case of this compound, direct nucleophilic attack on the unsubstituted C5 position is unlikely. However, if a derivative with a leaving group at C5 were synthesized, nucleophilic displacement could be possible. The reactivity of different positions on the thiazole ring towards nucleophiles generally follows the order C2 > C5 > C4.

Hydrogenation and Reduction Pathways

The hydrogenation and reduction of the this compound core can proceed via several pathways, targeting either the thiazole ring, the pyrrolidine (B122466) ring, or both. The specific outcome depends on the choice of catalyst and reaction conditions.

Selective hydrogenation of the thiazole ring can lead to the formation of thiazolidine (B150603) derivatives. This typically requires heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure. The reduction of the thiazole ring is a transformation that can be useful in the synthesis of modified heterocyclic structures.

Alternatively, the pyrrolidine ring can also be subject to reduction, although it is already a saturated heterocycle. More relevant is the potential for hydrogenolysis of the C-N bonds within the pyrrolidine ring under harsh conditions.

The reduction of functional groups attached to the thiazole core is also a relevant transformation. For example, if a derivative contains a carbonyl group, it can be selectively reduced to an alcohol or a methylene (B1212753) group using appropriate reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The selective hydrogenation of a carbonyl group in a furan (B31954) ring, a related five-membered heterocycle, to form furfuryl alcohol is a well-documented process. mdpi.com

Metalation and Lithiation at Specific Positions

Directed ortho-metalation and lithiation are powerful tools for the functionalization of specific C-H bonds in aromatic and heteroaromatic compounds. mdpi.com For the this compound core, lithiation is expected to be highly regioselective.

The most acidic proton on the thiazole ring is typically at the C2 position. However, since this position is already substituted with a methyl group, deprotonation at this site is not possible. The next most acidic proton is at the C5 position. Lithiation of thiazoles with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) often occurs at the most acidic C-H bond. researchgate.net

In the case of this compound, the pyrrolidinyl group can act as a directing group for lithiation. The nitrogen atom of the pyrrolidine ring can coordinate to the lithium reagent, directing deprotonation to the adjacent C5 position of the thiazole ring. This directed metalation is a common strategy for achieving high regioselectivity in the functionalization of heterocyclic compounds. mdpi.com Studies on the lithiation of other substituted thiazoles have demonstrated that deprotonation often occurs at the C5 position, especially when a directing group is present at C4. researchgate.net The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

Lateral lithiation, which is the deprotonation of a methyl group attached to the heterocyclic ring, is another possibility. researchgate.net In this case, the 2-methyl group could be deprotonated by a strong base. The choice between ring lithiation and lateral lithiation depends on the relative acidities of the ring C-H and the methyl C-H protons, as well as the reaction conditions. For many methyl-substituted azoles, lateral lithiation is a competing or even a dominant process. researchgate.net

Cycloaddition Reactions Involving Thiazole and Pyrrolidine Rings

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. libretexts.org Both the thiazole and pyrrolidine rings of this compound can potentially participate in such reactions, although the reactivity of the aromatic thiazole ring is more commonly exploited in this context.

The thiazole ring can act as a diene or a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), although its aromatic character makes it less reactive than non-aromatic dienes. rsc.orgnih.gov More commonly, thiazolium ylides, which can be generated from thiazolium salts, participate in cycloaddition reactions. nih.gov

Functional Group Interconversions on Substituent Rings

Functional group interconversions on the pyrrolidine and methyl-substituted thiazole rings are critical for the synthesis of diverse derivatives. The pyrrolidine ring, being a saturated secondary amine, and the methyl group on the thiazole ring, offer distinct sites for chemical modification.

The nitrogen of the pyrrolidine ring is a key site for functionalization. As a secondary amine, it can undergo a variety of reactions. For instance, N-acylation, N-alkylation, and N-arylation are common transformations. The nucleophilicity of the pyrrolidine nitrogen allows it to react with electrophiles such as acyl chlorides, alkyl halides, and activated aryl halides. In a broader context of drug discovery, the functionalization of pre-formed pyrrolidine rings is a common strategy to create libraries of compounds with diverse biological activities. nih.gov For example, the pyrrolidine nitrogen can be functionalized by introducing various aromatic rings to modulate the biological properties of the resulting molecule. nih.gov

The methyl group at the 2-position of the thiazole ring also presents opportunities for functional group interconversions. The protons of this methyl group are acidic due to the electron-withdrawing nature of the thiazole ring and can be deprotonated with a strong base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups. For example, condensation reactions with aldehydes and ketones can lead to the formation of new carbon-carbon bonds.

A study on the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks highlights the stability and reactivity of related structures. mersin.edu.tr Although the pyrrolidine is attached at the 2-position in this case, the study notes that the resulting 2-(pyrrolidin-1-yl)thiazoles can be sensitive to time and temperature, suggesting that the stability of the pyrrolidine-thiazole linkage can be influenced by the substitution pattern. mersin.edu.tr

Reaction TypeReagents and ConditionsProduct Type
N-Acylation of PyrrolidineAcyl chloride, base (e.g., triethylamine), aprotic solventN-Acylpyrrolidine derivative
N-Alkylation of PyrrolidineAlkyl halide, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF)N-Alkylpyrrolidine derivative
C-Functionalization of 2-Methyl GroupStrong base (e.g., n-BuLi), then electrophile (e.g., aldehyde, ketone)2-(Functionalized alkyl)thiazole derivative

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms involving the this compound core can proceed through either ionic or radical pathways, and its dynamic nature is influenced by tautomerism and conformational changes.

Ionic pathways are predominant in the reactions of the this compound core. The thiazole ring itself can participate in various ionic reactions. For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, proceeds through a condensation reaction involving ionic intermediates. nih.gov Post-synthesis, the thiazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The position of substitution is influenced by the existing substituents.

The pyrrolidine ring primarily engages in ionic reactions through its nucleophilic nitrogen atom. As mentioned, acylation and alkylation reactions are classic examples of ionic pathways where the nitrogen lone pair attacks an electrophilic center.

Radical pathways involving the thiazole ring are less common but can be initiated under specific conditions, such as using radical initiators like UV light in the presence of a bromine source like N-bromosuccinimide (NBS) for bromination reactions. researchgate.net

A general overview of thiazole reactivity indicates that it can undergo various reactions including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, and oxidation. nih.gov

Tautomerism is a key consideration for thiazole derivatives, particularly those with amino or hydroxyl substituents. For 2-aminothiazole (B372263), an amino-imino tautomeric equilibrium exists. researchgate.net Density functional theory (DFT) calculations and spectroscopic methods have shown that the amino tautomer is generally the more stable form in solution. researchgate.net While this compound does not have a primary amino group directly on the thiazole ring, the potential for prototropic tautomerism involving the pyrrolidine nitrogen and the thiazole ring cannot be entirely ruled out under certain conditions, although it is less likely to be a dominant feature.

PhenomenonKey FeaturesRelevant Analogs
Tautomerism Potential for amino-imino tautomerism in related structures.2-Aminothiazole researchgate.net
Conformational Dynamics Pyrrolidine ring pseudorotation (envelope and twist forms).4-Thiaproline nih.gov, Pyrrolidine enamines researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 2 Methyl 4 2 Pyrrolidinyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 2-Methyl-4-(2-pyrrolidinyl)thiazole, ¹H and ¹³C NMR provide detailed information about the different chemical environments of the protons and carbons.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the thiazole (B1198619) ring, and the pyrrolidine (B122466) ring.

Methyl Protons: The methyl group attached to the C2 position of the thiazole ring would appear as a sharp singlet, typically in the downfield region of δ 2.4-2.7 ppm, due to the deshielding effect of the adjacent aromatic thiazole system. For instance, the methyl protons in 2-methylthiazole (B1294427) resonate around 2.68 ppm. chemicalbook.com

Thiazole Proton: The single proton at the C5 position of the thiazole ring is anticipated to produce a singlet at approximately δ 6.7-7.2 ppm. mdpi.comchemicalbook.com Its chemical shift is influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms within the ring.

Pyrrolidine Protons: The protons of the pyrrolidine ring will exhibit more complex splitting patterns. The proton on the carbon (C2') attached to the thiazole ring is a methine proton and is expected to resonate as a multiplet in the range of δ 4.5-5.0 ppm. The adjacent methylene (B1212753) protons (C3' and C5') and the other methylene protons (C4') will likely appear as overlapping multiplets in the upfield region of δ 1.8-3.5 ppm. The NH proton of the pyrrolidine ring would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (on thiazole) 2.4 - 2.7 Singlet
H5 (on thiazole) 6.7 - 7.2 Singlet
H2' (on pyrrolidine) 4.5 - 5.0 Multiplet
CH₂ (pyrrolidine) 1.8 - 3.5 Multiplets

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region. The C2 carbon, being adjacent to both sulfur and nitrogen and bonded to the methyl group, would appear around δ 165-170 ppm. The C4 carbon, attached to the pyrrolidine ring, is expected in the range of δ 150-155 ppm. The C5 carbon, bonded to a hydrogen, would be found more upfield, around δ 110-115 ppm.

Methyl Carbon: The carbon of the methyl group is expected to appear in the upfield region, typically between δ 15-20 ppm.

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will resonate in the aliphatic region. The C2' carbon, directly attached to the thiazole ring, would be the most downfield of the pyrrolidine carbons, likely in the range of δ 55-65 ppm. The other methylene carbons (C3', C4', C5') are expected to appear between δ 25-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thiazole) 165 - 170
C4 (Thiazole) 150 - 155
C5 (Thiazole) 110 - 115
CH₃ (on thiazole) 15 - 20
C2' (Pyrrolidine) 55 - 65

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For example, it would show a cross-peak between the singlet at δ ~2.5 ppm in the ¹H spectrum and the signal at δ ~18 ppm in the ¹³C spectrum, confirming the assignment of the methyl group. Similarly, correlations between the pyrrolidine protons and their corresponding carbons would be observed.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons to the C2 and C5 carbons of the thiazole ring, and the thiazole H5 proton to the C4 and C2 carbons. Crucially, HMBC would show correlations between the pyrrolidine H2' proton and the C4 and C5 carbons of the thiazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show cross-peaks between the thiazole H5 proton and the protons on the C2' and C5' positions of the pyrrolidine ring, providing insight into the preferred conformation of the pyrrolidine ring relative to the thiazole ring.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C=N and C=C Stretching: The thiazole ring is characterized by C=N and C=C stretching vibrations. These are expected to appear in the 1650-1450 cm⁻¹ region. For many thiazole derivatives, C=N stretching is observed around 1620-1650 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected as a weak band above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methyl and pyrrolidine groups will appear as stronger bands in the 2960-2850 cm⁻¹ region.

N-H Stretching: The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to be a moderate band in the 3500-3300 cm⁻¹ region. Its position and shape can be affected by hydrogen bonding.

C-S Stretching: The C-S stretching vibration within the thiazole ring typically gives rise to weak bands in the 800-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine (Pyrrolidine) 3500 - 3300
C-H Stretch Thiazole Ring 3100 - 3050
C-H Stretch Methyl & Pyrrolidine 2960 - 2850
C=N Stretch Thiazole Ring 1650 - 1620
C=C Stretch Thiazole Ring 1550 - 1450

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₂N₂S), the monoisotopic mass is 168.0721 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 168. The fragmentation pattern would likely involve the following key fragment ions:

Loss of a methyl group: A peak at m/z 153, corresponding to the loss of a •CH₃ radical.

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, leading to various smaller ions. A common fragmentation pathway for pyrrolidines is the loss of ethylene (B1197577) (C₂H₄), which would lead to a fragment ion.

Formation of the thiazole cation: A prominent peak corresponding to the 2-methylthiazole cation or a related fragment could be expected.

Formation of the pyrrolidinyl cation: A peak at m/z 70 corresponding to the pyrrolidin-2-yl cation is also a likely fragment.

In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak at m/z 169.0794. uni.lu Other adducts such as [M+Na]⁺ at m/z 191.0613 and [M+K]⁺ at m/z 207.0353 may also be observed. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Adduct Predicted m/z
[M]⁺• - 168.0721
[M+H]⁺ Protonated 169.0794
[M+Na]⁺ Sodiated 191.0613

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the calculation of its molecular formula.

For this compound, HRMS analysis provides the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated from its constituent atoms. This comparison confirms the molecular formula of C₈H₁₂N₂S. The high accuracy of this method allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Specialized HRMS techniques, such as those coupled with liquid chromatography (LC/MSD TOF), provide not only the mass of the parent molecule but also data on its various adducts, further solidifying the structural assignment. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of a Related Thiazole Compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.04810133.7
[M+Na]⁺199.03004144.5
[M-H]⁻175.03354138.8
[M+NH₄]⁺194.07464154.0
[M+K]⁺215.00398141.0
[M+H-H₂O]⁺159.03808126.7
[M+HCOO]⁻221.03902153.1
[M+CH₃COO]⁻235.05467148.0

Note: This data is for the related compound 2-methyl-4-(2-pyridyl)thiazole (B2561145) and serves as an illustrative example of the detailed information obtainable from HRMS. uni.lu

Fragmentation Pathways and Structural Information

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides significant insights into the structure of a molecule by analyzing its fragmentation patterns. chemguide.co.uk When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.

The fragmentation of thiazole derivatives is influenced by the substituents on the ring. nih.govnih.gov For this compound, key fragmentation pathways would likely involve:

Cleavage of the pyrrolidine ring: The pyrrolidine ring is a common point of fragmentation in related structures. wvu.edu This can lead to the loss of neutral fragments corresponding to portions of the pyrrolidine ring.

Fission of the thiazole ring: The thiazole ring itself can undergo cleavage, providing information about the relative positions of the methyl group and the pyrrolidinyl substituent. nih.gov

Loss of the methyl group: The methyl group attached to the thiazole ring can be lost as a methyl radical.

The study of these fragmentation pathways is crucial for differentiating between isomers and for confirming the connectivity of the atoms within the molecule. nih.gov

Table 2: Common Fragmentation Patterns in Substituted Thiazoles

Precursor IonFragmentation ProcessResulting Fragment Ion
Molecular Ion [M]⁺Loss of pyrrolidine moiety[M - C₄H₈N]⁺
Molecular Ion [M]⁺Thiazole ring cleavageVarious characteristic ions
Molecular Ion [M]⁺Loss of methyl group[M - CH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of thiazole and its derivatives typically exhibits absorption bands corresponding to π → π* transitions within the aromatic thiazole ring. nih.govnist.gov The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents, as well as the solvent used. nih.gov

For this compound, the UV-Vis spectrum would be expected to show characteristic absorptions for the substituted thiazole system. The pyrrolidinyl and methyl groups, acting as auxochromes, can cause shifts in the absorption bands compared to the parent thiazole molecule. These shifts can provide qualitative information about the electronic environment of the chromophore. In some cases, intermolecular charge transfer interactions between the compound and the solvent can also be observed. nih.gov The interaction of thiazole derivatives with biomolecules can also be monitored by changes in their UV-Vis spectra. nih.gov

Table 3: Illustrative UV-Vis Absorption Data for a Thiazole Derivative nih.gov

SolventAbsorption Band 1 (nm)Absorption Band 2 (nm)Absorption Band 3 (nm)
DMSO293-302 (π → π)389-433 (π → π)438-477 (Intermolecular CT)
DMF293-302 (π → π)389-433 (π → π)438-477 (Intermolecular CT)

Note: This data is for a different thiazole derivative and is presented for illustrative purposes. nih.gov

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the exact positions of the atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The preferred three-dimensional arrangement of the molecule in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. nih.gov

The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's physical and chemical properties. eurjchem.com

Table 4: Representative Crystallographic Data for a Thiazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5627(5)
b (Å)30.6764(19)
c (Å)20.8848(15)
β (°)91.632(6)
Volume (ų)4843.2(6)

Note: This data is for a different thiazole derivative and is presented for illustrative purposes. eurjchem.com

Conformational Analysis through Spectroscopic Data

While X-ray crystallography provides a static picture of the molecule's conformation in the solid state, spectroscopic techniques can offer insights into its conformational dynamics in solution. nih.gov The pyrrolidine ring, being non-planar, can adopt various conformations, and the rotational freedom around the bond connecting it to the thiazole ring adds to the conformational complexity.

Analysis of NMR spectroscopic data, for instance, can reveal information about the relative orientations of different parts of the molecule. Theoretical calculations, often used in conjunction with experimental data, can help to determine the most stable conformations of the molecule. nih.gov By comparing experimental spectroscopic data with that predicted for different conformers, it is possible to deduce the predominant conformation in a given environment.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 2 Pyrrolidinyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed exploration of molecular properties at the atomic level.

HOMO-LUMO Energy Gap Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier molecular orbitals (FMOs). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more prone to chemical reactions. nih.gov

For thiazole (B1198619) derivatives, DFT calculations are used to determine the energies of these orbitals. This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of 2-Methyl-4-(2-pyrrolidinyl)thiazole, providing insights into its potential role in charge transfer interactions.

Table 1: Frontier Molecular Orbital (FMO) Data

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No specific numerical data for this compound was available in the search results. The table is presented as a template for such data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface. These maps reveal the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue). researchgate.net For this compound, the MEP map would highlight the electronegative nitrogen and sulfur atoms of the thiazole ring as regions of negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atoms would represent areas of positive potential, indicating sites for potential nucleophilic interaction. This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. researchgate.netnih.gov Computational methods, specifically DFT, can be employed to calculate the NLO properties of this compound, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.gov A large first hyperpolarizability value is a key indicator of a molecule's potential as an NLO material. nih.gov The presence of electron-donating (pyrrolidinyl group) and electron-withdrawing (thiazole ring) moieties can enhance these properties.

Table 2: Calculated NLO Properties

PropertyValue
Dipole Moment (μ)Data not available
Linear Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available

No specific numerical data for this compound was available in the search results. The table is presented as a template for such data.

Theoretical Spectroscopic Predictions (e.g., UV-Vis, NMR)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable insights into the UV-Vis and Nuclear Magnetic Resonance (NMR) spectra of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of a molecule. scielo.org.za These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. scielo.org.zaresearchgate.net By comparing the theoretically predicted chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. researchgate.net These theoretical predictions can also aid in the assignment of complex NMR spectra.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are instrumental in elucidating the three-dimensional structure and behavior of molecules over time. These techniques can predict how a molecule like this compound might orient itself and interact with biological macromolecules.

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring is known to adopt distinct puckered conformations, primarily the Cγ-exo and Cγ-endo envelope forms. The specific conformation is often influenced by substituents on the ring. For instance, studies on 4-substituted prolines have shown that the electronegativity and steric bulk of the substituent dictate the preferred pucker. In the case of trans- and cis-4-tert-butylprolines, the bulky tert-butyl group strongly favors a pseudoequatorial orientation, which in turn forces the pyrrolidine ring into specific puckered conformations. nih.gov Similarly, the attachment of the 2-methylthiazole (B1294427) moiety to the pyrrolidine ring in this compound would be expected to influence the conformational equilibrium of the pyrrolidine ring.

Furthermore, computational studies on other heterocyclic systems, such as 2-methyl-1,3,2-oxazaborinane and 2-methyl-1,3,2-oxathiaborinane, have demonstrated that their conformational behavior involves an equilibrium between sofa and half-chair conformers. researchgate.net While structurally different, these studies highlight the importance of considering multiple low-energy conformations when evaluating the potential interactions of heterocyclic compounds. A thorough conformational analysis of this compound would be necessary to identify its most stable conformers and understand how its shape influences its biological function.

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target. For thiazole derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets.

For example, a series of 2,4-disubstituted thiazole derivatives were synthesized and their antimicrobial activity was evaluated. Molecular docking studies of these compounds against bacterial glucosamine-6-phosphate synthase indicated that derivatives containing nitro and methoxy (B1213986) groups on the phenyl ring showed a greater affinity for the target enzyme. researchgate.net In another study, novel thiazole derivatives were designed as potential inhibitors of the main protease of SARS-CoV-2. mdpi.com The docking results showed that these compounds could bind to the active site of the protease through various interactions, including hydrogen bonds and hydrophobic interactions. mdpi.com

Charge-Transfer Complex Formation and Properties

For instance, the formation of charge-transfer complexes between thiazolidine-2,4-dione and various sigma and pi acceptors has been reported. These studies highlight the electron-donating potential of the thiazolidine (B150603) ring system. The resulting complexes exhibit distinct spectroscopic and electrochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focus on Mechanistic Relationships)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Investigation of Structural Features Influencing Biological Interaction Mechanisms

In another study on thiazolidine-4-one derivatives with anti-tubercular activity, QSAR modeling indicated that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.gov This implies that electrostatic and steric properties play a significant role in the antitubercular activity of these compounds. For this compound, a QSAR study could help to identify the specific structural and physicochemical properties of the 2-methylthiazole and pyrrolidinyl moieties that contribute to its biological activity.

The following table provides examples of descriptors used in QSAR studies of thiazole derivatives and their general influence on biological activity.

Descriptor CategoryExample DescriptorsGeneral Influence on Biological Activity
Topological Molecular Connectivity Indices (e.g., ²χv)Reflects the degree of branching and connectivity within the molecule, which can impact how it fits into a binding site. researchgate.net
Shape Kier's Shape Indices (e.g., κ⍺₃)Describes the overall shape of the molecule, which is critical for complementary interactions with a biological target. researchgate.net
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the electron-accepting ability of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the hydrophobicity of the molecule, which influences its ability to cross cell membranes.
Molar RefractivityRelates to the volume and polarizability of the molecule.

Mechanistic Biological Interactions and Biochemical Probing Applications of 2 Methyl 4 2 Pyrrolidinyl Thiazole Non Clinical Focus

Interaction with Cellular Proteins and Enzymes (Mechanistic Insights)

The 2-methyl-4-(2-pyrrolidinyl)thiazole scaffold and its derivatives are recognized for their diverse interactions with key cellular proteins and enzymes, underpinning a range of biological activities. These interactions are primarily non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the specificity and potency of their effects. The mechanistic basis of these interactions is an active area of research, with implications for the development of targeted molecular probes and therapeutic agents.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding Mechanisms

A significant area of investigation for thiazole-containing compounds is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This activity is often mediated by their binding to the colchicine site on β-tubulin. The colchicine binding site is a critical pocket located at the interface between α- and β-tubulin subunits. rsc.orgmdpi.com Compounds that occupy this site physically obstruct the conformational changes required for tubulin dimers to assemble into microtubules, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and induction of apoptosis. researchgate.netfrontiersin.org

The binding of thiazole (B1198619) derivatives to this site is a result of specific pharmacophoric features that mimic those of natural colchicine site ligands like colchicine and combretastatin (B1194345) A-4 (CA-4). rsc.orgnih.gov Molecular docking studies and experimental data reveal that the thiazole ring and its substituents engage in crucial interactions within the binding pocket. For instance, the trimethoxyphenyl (TMP) moiety, often incorporated into these synthetic derivatives, is known to form hydrogen bonds with residues such as Cys-241 within the β-tubulin subunit, while other parts of the molecule establish hydrophobic and van der Waals interactions with surrounding residues. mdpi.comnih.gov

The potency of these inhibitors is sensitive to the nature and position of substituents on the thiazole and associated phenyl rings. For example, certain substitutions can enhance binding affinity and, consequently, the antiproliferative activity. mdpi.com The development of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) and phenyl amino thiazole (PAT) templates has yielded compounds with potent, low nanomolar inhibition against various cancer cell lines. acs.org The goal of these structural modifications is often to enhance metabolic stability and aqueous solubility while retaining high-affinity binding to the colchicine site. nih.gov

Table 1: Tubulin Polymerization Inhibition by Thiazole Derivatives

Compound/Derivative IC50 (µM) for Tubulin Polymerization Reference Compound Reference Compound IC50 (µM)
Thiazole Derivative 5b 3.3 Colchicine 9.1 nih.gov
Thiazole Derivative 5c 2.95 ± 0.18 Combretastatin A-4 2.96 ± 0.18 researchgate.netnih.gov
Thiazole Derivative 7c 2.00 ± 0.12 Combretastatin A-4 2.96 ± 0.18 researchgate.netnih.gov
Thiazole Derivative 9a 2.38 ± 0.14 Combretastatin A-4 2.96 ± 0.18 researchgate.netnih.gov
Triazolopyrimidine 3d 0.45 - - mdpi.com

This table presents the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives on tubulin polymerization, demonstrating their efficacy in comparison to known inhibitors.

Enzyme Inhibition Mechanisms (e.g., Lanosterol (B1674476) 14α-Fungal Demethylase)

The thiazole ring is a key structural motif in a class of compounds that inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death. Azole-based antifungals, which include thiazole derivatives, function by coordinating with the heme iron atom in the active site of CYP51. nih.govcardiff.ac.uk

Research into non-azole inhibitors has also identified compounds that can occupy the active site of CYP51, suggesting that the thiazole moiety is not the only scaffold capable of this inhibition. researchgate.net However, the azole-based mechanism remains a primary strategy in the design of new antifungal agents. The development of dual inhibitors, such as those targeting both CYP51 and histone deacetylase (HDAC), represents an emerging strategy to overcome resistance. nih.gov

Table 2: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51) by Azole Derivatives

Compound IC50 (µM) Kd (nM)
Fluconazole 0.31 41 ± 13
Posaconazole 0.2 43 ± 11
Thiazole Derivative 5f 0.46 62 ± 17
Thiazole Derivative 12c 0.33 43 ± 18

This table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) for various azole compounds against Candida albicans CYP51, indicating their binding affinity and inhibitory potency. cardiff.ac.uk

Interaction with Neurotransmitter Systems (Mechanistic Basis of Receptor Binding)

While the primary focus of research on this compound and its analogues has been in other areas, the structural motifs present in these molecules suggest potential interactions with neurotransmitter systems. The pyrrolidine (B122466) ring, in particular, is a common feature in many compounds that bind to nicotinic acetylcholine (B1216132) receptors (nAChRs). The nitrogen atom in the pyrrolidine ring can become protonated at physiological pH, allowing it to form ionic bonds with negatively charged amino acid residues in the receptor's binding site.

Kinase Inhibition Mechanisms (e.g., Src Kinase, EGFR/BRAF V600E)

The thiazole scaffold is a privileged structure in the design of kinase inhibitors, and derivatives of this compound have been explored for their potential to inhibit various kinases involved in cancer signaling pathways. These include Src kinase, Epidermal Growth Factor Receptor (EGFR), and the V600E mutant of BRAF kinase. nih.govrcsb.org

Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. nih.gov The thiazole ring and its substituents are designed to fit into the hydrophobic pocket of the ATP-binding site and form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The pyrrolidine moiety can also contribute to binding by forming additional interactions with the surrounding amino acid residues.

In the context of BRAF V600E-mutant cancers, inhibitors that target this specific mutation are of great interest. However, resistance often develops through the activation of alternative signaling pathways, such as the EGFR pathway. nih.govrcsb.org This has led to the development of dual inhibitors that can simultaneously target both BRAF and EGFR. rcsb.org Furthermore, Src kinase has been identified as a driver of resistance to BRAF and EGFR inhibition, making it another important target. nih.gov The mechanism of resistance often involves the transcriptional reprogramming of cancer cells, which can be overcome by co-targeting these key kinases. nih.gov

Table 3: Kinase Inhibition by Thiazole-Related and Other Inhibitors

Inhibitor Target Kinase(s) IC50 (nM)
Encorafenib BRAF V600E 0.35
Encorafenib BRAF (wild-type) 0.47
Encorafenib CRAF 0.30

This table shows the half-maximal inhibitory concentration (IC50) of Encorafenib, a BRAF inhibitor, against different RAF kinase isoforms. nih.gov

DNA/RNA Interaction Studies

DNA Cleavage Mechanisms

Certain thiazole-containing compounds, particularly when complexed with transition metals like copper(II), have demonstrated the ability to cleave DNA. clockss.orgresearchgate.net This activity is of interest for its potential applications in biotechnology and as a mechanism for anticancer agents. The mechanism of DNA cleavage can proceed through several pathways, including oxidative and hydrolytic cleavage.

In oxidative cleavage, the metal complex, often in the presence of a reducing agent like mercaptopropionic acid or an oxidizing agent like hydrogen peroxide, generates reactive oxygen species (ROS) such as hydroxyl radicals or singlet oxygen. researchgate.netnih.gov These highly reactive species can then attack the deoxyribose sugar or the nucleotide bases of DNA, leading to strand scission. The specific type of ROS generated can depend on the reaction conditions and the nature of the metal complex. For instance, some copper complexes have been shown to produce hydroxyl radicals for cleavage in the dark, while photo-induced cleavage can involve singlet oxygen. nih.gov

Hydrolytic cleavage, on the other hand, involves the direct attack of a metal-bound hydroxide (B78521) ion on the phosphodiester backbone of DNA, leading to its hydrolysis. This mechanism mimics the action of natural restriction enzymes and is often considered a "cleaner" way to cut DNA as it does not involve damaging reactive species. Some copper complexes have been shown to exhibit DNA hydrolase activity in the absence of any additives. nih.gov

Nucleic Acid Binding Properties

Currently, there is no available scientific literature that specifically describes the nucleic acid binding properties of This compound . Thiazole-containing compounds are known to interact with various biological targets, but direct evidence for this particular molecule's affinity for DNA or RNA has not been reported.

Structure-Activity Relationship Studies at a Mechanistic Level

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and associated moieties. globalresearchonline.net Although direct structure-activity relationship (SAR) studies on This compound are not available, research on analogous compounds provides valuable insights.

Influence of Substituent Nature and Position on Binding Affinity and Mechanistic Activity

The substitution pattern on the thiazole ring is a critical determinant of biological activity. For instance, in a series of 2,4-disubstituted thiazole derivatives, the nature of the substituent at both positions plays a crucial role in their anti-inflammatory and anticancer activities. globalresearchonline.net The presence of a methyl group at the C2 position, as in the target compound, is a common feature in many biologically active thiazoles.

The pyrrolidine ring at the C4 position is also a key contributor to the molecule's potential interactions. The substitution on the pyrrolidine ring itself can modulate activity. For example, in a series of thiazole-based pyrrolidine derivatives, the presence and nature of substituents on the phenyl ring attached to the pyrrolidine influenced antibacterial activity. biointerfaceresearch.com

Research on related 2-aminothiazole (B372263) derivatives has shown that modifications at the C2 and C5 positions are essential for potency in inhibiting tubulin polymerization. nih.gov This suggests that while the core This compound structure provides a foundational scaffold, its ultimate binding affinity and mechanistic action are likely fine-tuned by the specific stereochemistry and any further substitutions on the pyrrolidinyl ring.

Table 1: Inferred Structure-Activity Relationships for this compound Based on Analogous Compounds

Molecular ScaffoldPosition of SubstitutionType of SubstituentInferred Effect on Biological ActivityReference
ThiazoleC2Methyl GroupCommon in biologically active thiazoles, likely contributes to the foundational activity. globalresearchonline.net
ThiazoleC4Pyrrolidine RingKey for interaction with biological targets; substitutions on this ring can modulate activity. biointerfaceresearch.com
ThiazoleC5Various GroupsIn related aminothiazoles, substitution at this position is crucial for potent activity. nih.gov
PyrrolidineVariousPhenyl and Substituted Phenyl GroupsInfluences antibacterial potency in related thiazole-pyrrolidine hybrids. biointerfaceresearch.com

Conformational Requirements for Biological Interactions

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For thiazole derivatives, the relative orientation of the thiazole ring and its substituents dictates the binding mode. Computational studies on pyrazolyl-thiazole derivatives have indicated that near co-planarity between the thiazole and adjacent aromatic rings can enhance π-π stacking interactions with target proteins. nih.gov

The pyrrolidine ring in This compound introduces a degree of conformational flexibility. The pucker of the pyrrolidine ring and the rotational freedom around the bond connecting it to the thiazole ring will define the accessible conformations that can productively bind to a biological target. The specific stereochemistry of the pyrrolidinyl group (R or S) is also expected to be a critical determinant of biological activity, as is common for chiral molecules.

Applications as Biochemical Probes

Based on the activities of related compounds, This compound holds potential as a biochemical probe for studying various cellular processes.

Tools for Studying Cellular Processes (e.g., Microtubule Dynamics, Cell Cycle Arrest Mechanisms)

Thiazole-containing compounds have been identified as inhibitors of tubulin polymerization, a key process in microtubule dynamics. nih.gov These compounds often induce cell cycle arrest, typically in the G2/M phase, as a consequence of disrupting the mitotic spindle. For instance, certain thiazole derivatives have been shown to cause a high concentration of p21 protein, which is indicative of cell cycle arrest in the G1/G0 phase. nih.gov Therefore, This compound could potentially be used as a probe to study the mechanisms of microtubule-dependent cellular processes and the signaling pathways that govern cell cycle checkpoints. The analysis of the cell cycle through methods like quantifying DNA content allows for the determination of the specific phase at which a compound exerts its effects. nih.gov

Enzyme Active Site Mapping and Inhibition Studies

The thiazole scaffold is present in numerous enzyme inhibitors. globalresearchonline.net By systematically modifying the substituents on the This compound core, a library of analogs could be synthesized. These analogs could then be used to probe the active sites of various enzymes, such as kinases or proteases.

Docking studies of thiazole derivatives into the active sites of enzymes have been used to understand the key interactions that mediate binding. nih.gov Such studies can reveal the importance of specific hydrogen bonds, hydrophobic interactions, and π-π stacking in ligand recognition. By comparing the inhibitory activities of a series of analogs with their predicted binding modes, a detailed map of an enzyme's active site can be constructed. This information is invaluable for the rational design of more potent and selective inhibitors.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of the chemical compound This compound in the advanced applications outlined in the user's request.

The requested article structure is highly specific, focusing on the role of this particular compound in:

The synthesis of macrocyclic structures and fused heterocyclic systems.

The design of metal-thiazole complexes for catalysis.

The creation of coordination polymers and Metal-Organic Frameworks (MOFs).

Non-biological materials science applications.

Therefore, it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on "this compound" for each specified subsection. Providing information on general thiazole chemistry would fall outside the explicit scope of the user's instructions.

Role As a Synthetic Scaffold and Building Block in Advanced Chemical Architectures

Materials Science Applications (Non-Biological)

Photophysical Properties and Electronic Materials

While specific photophysical data for 2-Methyl-4-(2-pyrrolidinyl)thiazole is not extensively documented in publicly available literature, the properties of related thiazole-containing compounds provide valuable insights. Thiazole (B1198619) derivatives, particularly those with extended conjugation, are known for their interesting photophysical behaviors and potential applications in electronic materials. rsc.org

Thiazolo[5,4-d]thiazole (TTz), a fused heterocyclic system, and its derivatives have been studied for their fluorescence properties. nih.govrsc.org These materials are noted for their high thermal and oxidative stability, which are desirable characteristics for electronic applications. nih.gov The photophysical properties of TTz-based materials in the solid state are heavily influenced by their crystal packing and intermolecular interactions. nih.govrsc.org For instance, the fluorescence emission of symmetrically substituted TTz derivatives can span the visible spectrum from blue to orange-red, depending on the molecular arrangement in the crystal lattice. nih.gov Altering the alkyl appendages on the TTz core can modulate the structural organization, leading to different packing motifs like herringbone or slipped-stack arrangements, which in turn dictates their photophysical characteristics. rsc.org

Although the pyrrolidine (B122466) group in this compound is not a chromophore itself, its presence can influence the solid-state packing of the molecule, which could indirectly affect its bulk photophysical properties. The development of novel fluorescent small molecule dyes for solid-state lighting and photonics is an active area of research, and thiazole-based structures are considered promising candidates. nih.govrsc.org

PropertyObservation in Related Thiazole CompoundsReference
Fluorescence Emission can be tuned across the visible spectrum by modifying substituents and controlling crystal packing. nih.gov
Stability Thiazole-based materials exhibit high thermal and oxidative stability. nih.gov
Solid-State Properties Photophysical characteristics are strongly dependent on intermolecular interactions and crystal packing motifs. nih.govrsc.org

Occurrence and Isolation from Natural Sources

The thiazole ring is a recurring structural motif found in a diverse array of natural products, particularly those isolated from marine organisms and microorganisms. researchgate.net These natural products often exhibit significant biological activities. researchgate.net

Role as a Natural Product Fragment

The this compound scaffold can be viewed as a fragment or analog of more complex natural products. The combination of a thiazole ring and a proline (pyrrolidine-2-carboxylic acid) residue, known as a prolyl-thiazole unit, is found in some marine-derived peptides. mdpi.com For example, baringolin, a thiopeptide from the marine bacterium Kucuria sp., contains a pyrrolidine motif derived from a proline residue as part of its complex macrocyclic structure which also includes multiple thiazole rings. mdpi.com Similarly, the bisthiazole-containing macrocyclic peptide cyclodidemnamide B contains a prolyl-thiazole (l-Pro-Tzl) moiety. nih.gov

Isolation and Characterization from Microbes and Marine Organisms

While there are no specific reports detailing the isolation and characterization of this compound as a standalone natural product, numerous thiazole-containing compounds have been extracted from marine sources. researchgate.net Marine sponges and cyanobacteria are particularly rich sources of these metabolites. mdpi.com

For instance, thiopeptide antibiotics like YM-266183 and YM-266184, produced by Bacillus cereus isolated from a marine sponge, feature multiple thiazole rings within their intricate structures. mdpi.com Similarly, TP-1161, another thiopeptide antibiotic from a marine-derived Nocardiopsis sp., contains three 2,4-disubstituted thiazole units. mdpi.com The characterization of these complex molecules typically involves a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their planar structure and stereochemistry. nih.gov

The frequent discovery of thiazole-containing peptides, some of which include proline-derived substructures, from marine microbes suggests that these organisms possess the biosynthetic machinery to produce such compounds. mdpi.com This makes them a potential, albeit as yet unconfirmed, source for the natural occurrence of this compound or its close derivatives.

Natural Product FamilyOrganism SourceRelevant Structural FeatureReference
Thiopeptides (e.g., baringolin)Kucuria sp. (marine bacterium)Pyrrolidine motif from proline, multiple thiazole rings mdpi.com
Cyclic Peptides (e.g., cyclodidemnamide B)Marine TunicatesProlyl-thiazole (l-Pro-Tzl) moiety nih.gov
Thiopeptide Antibiotics (e.g., YM-266183)Bacillus cereus (from marine sponge)Multiple thiazole rings mdpi.com

Future Directions in Academic Research Pertaining to 2 Methyl 4 2 Pyrrolidinyl Thiazole

Development of Novel Synthetic Methodologies

The synthesis of 2-Methyl-4-(2-pyrrolidinyl)thiazole is a cornerstone of its study. Future research will likely pivot towards more sustainable and efficient manufacturing processes, moving away from traditional batch syntheses towards greener and continuous flow methods.

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future efforts in the synthesis of this compound will likely focus on developing methodologies that reduce environmental impact and improve safety. Key areas of exploration will include the use of eco-friendly solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques.

Researchers are expected to investigate alternatives to conventional volatile organic solvents, exploring the utility of water, supercritical fluids, or bio-based solvents. bepls.combohrium.com The use of heterogeneous catalysts, which can be easily recovered and reused, presents another promising avenue. nih.gov Furthermore, techniques such as microwave-assisted and ultrasound-assisted synthesis could offer significant advantages by reducing reaction times and energy consumption. bepls.comnih.gov The development of one-pot, multi-component reactions will also be a priority, as these approaches improve efficiency by minimizing intermediate purification steps, thereby reducing waste and resource consumption. researchgate.net

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Benefits
Use of Safer SolventsEmploying water or bio-solvents in the Hantzsch thiazole (B1198619) synthesis or similar pathways.Reduced toxicity and environmental pollution.
CatalysisDevelopment of reusable solid acid or base catalysts to replace homogeneous catalysts.Simplified purification, catalyst recycling, and waste reduction.
Energy EfficiencyApplication of microwave or ultrasonic irradiation to drive the cyclization reaction.Drastically reduced reaction times and lower energy consumption.
Atom EconomyDesigning multi-component reactions where most atoms from the reactants are incorporated into the final product.Higher efficiency and minimal byproduct formation.

Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and control over reaction parameters. The application of continuous flow technology to the synthesis of this compound is a significant area for future research. This approach involves pumping reactants through a network of tubes and reactors, allowing for precise control over temperature, pressure, and reaction time. nih.govscitube.io

For the synthesis of thiazole derivatives, flow chemistry can safely handle hazardous intermediates and reagents, which is a notable advantage over batch methods that often involve the accumulation of unstable species. nih.govthieme-connect.com The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating the risk of thermal runaway reactions. scitube.io Researchers will likely focus on designing integrated, multi-step flow systems that can produce this compound from simple starting materials in a continuous, automated fashion, improving reproducibility and enabling rapid library synthesis for further studies. mdpi.comresearchgate.netmdpi.com

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR and mass spectrometry are crucial for structural confirmation, future research will benefit from advanced techniques that provide dynamic information about the reaction process itself.

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. In situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow researchers to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel as the reaction progresses. analytik.news

Applying these techniques to the synthesis of this compound would provide invaluable data on reaction rates, the formation and consumption of transient intermediates, and the influence of various reaction parameters. analytik.news This information is critical for optimizing reaction conditions to maximize yield and minimize impurities. Time-resolved spectroscopy could further elucidate the dynamics of very fast reaction steps, offering a more complete picture of the reaction pathway.

TechniqueInformation GainedImpact on Research
In situ NMR SpectroscopyReal-time concentration profiles of all soluble species.Precise kinetic modeling and mechanistic pathway determination. analytik.news
In situ FTIR/Raman SpectroscopyMonitoring of functional group transformations and bonding changes.Identification of key reaction intermediates and transition states.
Time-Resolved Fluorescence SpectroscopyDynamics of excited states in photochemical synthesis routes.Development of novel light-driven synthetic methods.

Exploration of New Mechanistic Biological Targets (Non-Clinical)

The thiazole scaffold is present in compounds targeting a wide array of proteins, including enzymes and receptors involved in fundamental cellular processes. nih.govnih.govresearchgate.net Thiazole derivatives have been investigated for their ability to inhibit enzymes like kinases, DNA gyrase, and dipeptidyl peptidase-4 (DPP-4), among others. nih.govnih.gov This suggests that the this compound core could interact with various non-clinical targets, offering opportunities to probe basic biological pathways.

Future academic research should aim to systematically identify novel protein binding partners for this compound. This can be achieved through unbiased, large-scale screening methodologies. For example, chemical proteomics approaches, such as affinity purification coupled with mass spectrometry (AP-MS), could be employed to "pull down" interacting proteins from cell lysates using an immobilized version of the molecule.

Furthermore, computational methods like inverse molecular docking, where the compound is screened against a large library of protein structures, could predict potential targets. These predictions can then be validated through in vitro binding assays and functional enzymatic assays. Identifying new targets would not only reveal unexplored biological activities of this scaffold but also provide new tools to study the function of these proteins.

Potential Target Class Rationale Based on Thiazole Chemistry Experimental Validation Approach
Protein Kinases Thiazole is a common scaffold in kinase inhibitors, often acting as a hinge-binder. nih.govIn vitro kinase panel screening; cellular assays for phosphorylation events.
DNA Topoisomerases Stilbene-thiazole analogs have shown potent inhibition of DNA topoisomerase IB. nih.govDNA relaxation assays to measure enzyme inhibition.
Bacterial Enzymes (e.g., DNA Gyrase) Thiazole derivatives have demonstrated significant inhibitory activity against bacterial enzymes like E. coli DNA gyrase. nih.govBacterial growth inhibition assays; purified enzyme activity assays.
G-Protein Coupled Receptors (GPCRs) The structural features of the scaffold may allow for interaction with the binding pockets of various GPCRs.Radioligand binding assays; functional assays measuring second messenger levels (e.g., cAMP).
Proteases Heterocyclic compounds are frequently explored as protease inhibitors.Fluorogenic substrate assays with a panel of purified proteases.

Design of Next-Generation Molecular Probes

A molecular probe is a modified version of a molecule designed to investigate and visualize biological systems. mskcc.orgnih.gov The this compound scaffold serves as an excellent starting point for the rational design of next-generation molecular probes. nih.gov These probes could be used to study its identified biological targets in their native cellular environment, providing insights into their localization, concentration, and functional state. mskcc.org

The development of such probes would involve strategic chemical modification of the parent scaffold. Key considerations include identifying a position on the molecule for modification that does not disrupt its biological activity. The pyrrolidine (B122466) ring or a less sterically hindered position on the thiazole could be potential attachment points for various functional tags.

Types of probes that could be developed include:

Fluorescent Probes: Attaching a fluorophore would allow for the visualization of the molecule's distribution in cells and tissues using techniques like fluorescence microscopy and flow cytometry.

Biotinylated Probes: Conjugating biotin would enable the affinity-based isolation of target proteins for identification by mass spectrometry.

Photo-affinity Probes: Incorporating a photo-reactive group would allow for covalent cross-linking to the target protein upon UV irradiation, enabling unambiguous identification of the binding site.

Probe Type Functional Tag Potential Research Application Key Design Consideration
Fluorescent Probe e.g., Fluorescein, RhodamineVisualizing the subcellular localization of the target protein in living cells.The tag should be linked via a spacer that prevents quenching and steric hindrance.
Affinity Probe e.g., Biotin, DesthiobiotinIdentifying binding partners from complex protein mixtures through affinity purification.The linker must be long enough to allow the biotin moiety to be captured by streptavidin beads.
Photo-affinity Probe e.g., Benzophenone, ArylazideCovalently labeling the target protein to map the precise binding site.The photo-reactive group must be positioned to react with residues within the binding pocket.
Radiolabeled Probe e.g., 3H, 14CQuantifying receptor occupancy and performing in vitro autoradiography studies.Synthesis must be adapted to incorporate the radioisotope safely and efficiently.

Expansion of Scaffold Applications in Diverse Chemical Fields

Beyond its biological potential, the this compound scaffold possesses chemical properties that could be exploited in a variety of other scientific domains. digitellinc.com Thiazole-containing compounds are not only important in medicine but also find applications in material science, agrochemistry, and catalysis. distantreader.org

Future academic research could explore the utility of this scaffold in the following areas:

Material Science: Thiazole-based compounds can be used as components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. distantreader.org The specific electronic properties conferred by the pyrrolidine and methyl substituents could be investigated for creating novel functional materials.

Agrochemicals: Many fungicides and insecticides contain a thiazole ring. researchgate.net The this compound scaffold could be evaluated as a core for developing new classes of agrochemicals.

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts for organic synthesis or new metal-organic frameworks (MOFs) with interesting structural and functional properties.

The expansion into these diverse fields would leverage the fundamental chemical reactivity and physical properties of the molecule, opening up new research avenues independent of its biological activity.

Chemical Field Potential Application Relevant Property of the Scaffold
Material Science Component in organic electronic materials (e.g., OLEDs, organic photovoltaics). distantreader.orgThe π-conjugated thiazole system influences electronic and photophysical properties.
Agrochemistry Core structure for novel fungicides or insecticides. researchgate.netThiazole is a known toxophore in many commercial pesticides.
Coordination Chemistry Bidentate or monodentate ligand for transition metal catalysis.The nitrogen and sulfur heteroatoms can coordinate with metal centers.
Synthetic Chemistry Chiral auxiliary or building block in asymmetric synthesis.The inherent chirality of the 2-pyrrolidinyl group can be used to control stereochemistry.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-4-(2-pyrrolidinyl)thiazole and structurally related thiazole derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α-haloketones with thioureas or thioamides. For example, substituted thiazoles can be synthesized via Hantzsch thiazole synthesis, where a ketone reacts with a sulfur source (e.g., thiourea) and an ammonia donor. Reaction optimization often includes solvent selection (e.g., ethanol, DMF), temperature control (80–120°C), and catalysts like iodine or Lewis acids to improve yields . Example Protocol :
  • Combine 2-pyrrolidinylacetamide with Lawesson’s reagent in dry THF under reflux (12 h).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 2.5–3.0 ppm for pyrrolidine protons) and LC-MS .

Q. How is the purity and structural fidelity of this compound validated in synthetic workflows?

  • Methodological Answer : Multi-technique validation is critical:
  • Melting Point : Compare experimental values (e.g., 103–106°C) with literature data .
  • Spectroscopy : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR to confirm functional groups (e.g., thiazole C-S stretch at ~680 cm1^{-1}) .
  • Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S ratios .
  • HPLC : Assess purity (>97%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
  • Standardized Assays : Use established cell lines (e.g., HepG2 for cytotoxicity) and control for passage number .
  • Dose-Response Curves : Compare EC50_{50} values under identical conditions (e.g., 48-h exposure vs. 72-h).
  • Meta-Analysis : Pool data from multiple studies (e.g., anti-cancer activity in and ) to identify trends obscured by outliers .

Q. What computational approaches predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with EGFR kinase). Focus on hydrogen bonding (pyrrolidine N-H) and hydrophobic contacts (methyl-thiazole) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses .
  • QSAR Models : Corrogate substituent effects (e.g., 4-pyrrolidinyl vs. 4-pyridyl) on activity using Hammett constants .

Q. How does the biosynthetic pathway of thiazole moieties inform the design of this compound analogues?

  • Methodological Answer : In microbial systems (e.g., E. coli), thiazole biosynthesis involves:
  • Precursor Integration : Cysteine (sulfur donor), glycine, and D-xylulose-5-phosphate (carbon backbone) .
  • Enzyme Engineering : Modify ThiG-like enzymes to incorporate pyrrolidinyl groups via directed evolution .
  • Salvage Pathways : Phosphorylate preformed thiazoles (e.g., HET-P) using heterologous kinases .

Key Considerations for Researchers

  • Contradictory Data : Address variability in biological assays by harmonizing protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve structural ambiguities .
  • Ethical Sourcing : Avoid commercial vendors flagged as unreliable (e.g., BenchChem) per and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.